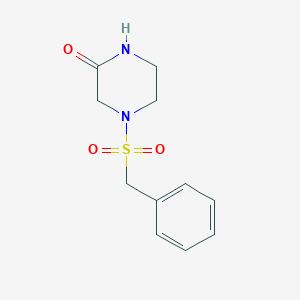![molecular formula C12H13BrN2O2 B7473614 3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7473614.png)
3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione, also known as BRIM, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins that are essential for the growth and survival of cancer cells. It has been suggested that this compound may interact with DNA or RNA and induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound has been reported to inhibit the activity of specific enzymes and proteins, including topoisomerase II and tubulin. Physiologically, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, this compound is relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using this compound in lab experiments is its potential toxicity, which may require special handling and safety precautions.
Zukünftige Richtungen
There are several future directions for the research and application of 3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione. One potential direction is the development of new this compound derivatives with improved pharmacological properties, such as increased efficacy and reduced toxicity. Another direction is the exploration of this compound as a building block for the synthesis of novel materials with unique properties, such as optical or electronic properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
Conclusion
In conclusion, this compound is a chemical compound with potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and materials science. Its synthesis method is relatively easy and yields high purity and yield. This compound has been shown to have both biochemical and physiological effects, including the inhibition of cancer cell growth. While there are some limitations to its use in lab experiments, there are several future directions for the research and application of this compound.
Synthesemethoden
3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione can be synthesized through a multistep process involving the reaction of 2-bromobenzylamine with ethyl acetoacetate, followed by cyclization and oxidation. This method has been reported to yield high purity and yield of this compound.
Wissenschaftliche Forschungsanwendungen
3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has shown potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, this compound has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In drug discovery, this compound has been used as a scaffold for the design of new drugs with improved pharmacological properties. In materials science, this compound has been explored as a building block for the synthesis of novel materials with unique properties.
Eigenschaften
IUPAC Name |
3-[(2-bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-12(2)10(16)15(11(17)14-12)7-8-5-3-4-6-9(8)13/h3-6H,7H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMDVNWCSRMJBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC2=CC=CC=C2Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(dimethylamino)-2-oxoethyl]-N,3,5-trimethylbenzamide](/img/structure/B7473546.png)





![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide](/img/structure/B7473585.png)



![4-[[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7473621.png)


